molecular formula C20H31O5P B12613429 {11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid CAS No. 915376-52-2

{11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid

Cat. No.: B12613429
CAS No.: 915376-52-2
M. Wt: 382.4 g/mol
InChI Key: XOTOJYWCYUWMDG-UHFFFAOYSA-N
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Description

{11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid is a synthetic bifunctional compound that integrates a long-chain alkyl phosphonic acid with a cinnamoyl ester. This structure suggests significant potential for applications in surface science and materials chemistry. Phosphonic acids are well-known for their strong ability to form self-assembled monolayers (SAMs) on metal oxides, which can be used to tailor surface properties such as wettability, corrosion resistance, and biocompatibility. The cinnamoyl ester moiety at the distal end of the chain introduces a photoactive and polymerizable group, offering a handle for further chemical modification or for creating cross-linked surfaces upon exposure to light. Researchers can leverage this compound to develop advanced functional surfaces, create novel sensor platforms, or as a building block in organic synthesis. The long undecyl spacer provides flexibility and can help in presenting the terminal functional group away from the surface interface. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

915376-52-2

Molecular Formula

C20H31O5P

Molecular Weight

382.4 g/mol

IUPAC Name

11-(3-phenylprop-2-enoyloxy)undecylphosphonic acid

InChI

InChI=1S/C20H31O5P/c21-20(16-15-19-13-9-8-10-14-19)25-17-11-6-4-2-1-3-5-7-12-18-26(22,23)24/h8-10,13-16H,1-7,11-12,17-18H2,(H2,22,23,24)

InChI Key

XOTOJYWCYUWMDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCCCCCCCCCCCP(=O)(O)O

Origin of Product

United States

Preparation Methods

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a well-established method for synthesizing phosphonic acids. This reaction involves the nucleophilic substitution of trialkyl phosphites with alkyl halides to yield trialkyl phosphonates, which can then be hydrolyzed to form the corresponding phosphonic acids.

  • Procedure :
    • React trialkyl phosphite with an alkyl halide.
    • Isolate the trialkyl phosphonate.
    • Hydrolyze to obtain the phosphonic acid.

Reaction Mechanism :
The mechanism involves an SN2 nucleophilic attack by phosphorus on the carbon atom of the alkyl halide, leading to the formation of a phosphonate intermediate.

Direct Phosphorylation

Direct phosphorylation is another method that can be utilized. This method typically involves using phosphorus trichloride or phosphorus pentachloride as a phosphorylating agent.

  • Procedure :
    • React an alcohol or phenol with phosphorus trichloride.
    • Follow with hydrolysis to yield the desired phosphonic acid.

Esterification and Hydrolysis

Esterification followed by hydrolysis is a common method for synthesizing phosphonic acids from their ester derivatives.

  • Procedure :
    • Synthesize a phosphonate ester.
    • Hydrolyze under acidic or basic conditions to yield the corresponding phosphonic acid.

Coupling Reactions

Coupling reactions can also be employed to introduce specific functional groups into the phosphonic acid structure.

  • Procedure :
    • Utilize coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction between carboxylic acids and amines or alcohols.

Summary Table of Preparation Methods

Method Key Reagents Steps Involved Yield Potential
Michaelis-Arbuzov Trialkyl phosphite, Alkyl halide Nucleophilic substitution, Hydrolysis Moderate to High
Direct Phosphorylation Phosphorus trichloride Reaction with alcohol, Hydrolysis Moderate
Esterification & Hydrolysis Phosphonate ester Esterification, Hydrolysis High
Coupling Reactions EDC Coupling of carboxylic acids with amines/alcohols Variable

Recent studies have focused on optimizing these methods for higher yields and purity. For instance, research has shown that using microwave-assisted synthesis can significantly reduce reaction times while improving yields in the Michaelis-Arbuzov reaction. Additionally, advancements in coupling chemistry have allowed for more efficient introduction of functional groups into complex structures, enhancing the versatility of synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

{11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

{11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of {11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it useful in chelation therapy. Additionally, the phenylacryloyl group can interact with biological membranes, potentially altering their properties and affecting cellular processes .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Key Functional Group Solubility Applications Key Reference
This compound Phenylacryloyl ester, phosphonic acid Moderate in polar solvents Surface modification, photoresponsive materials
11-(Thiophene-3-yl undecyl)phosphonic acid Thiophene, phosphonic acid Low in water Organic electronics
P-[11-(Trimethoxysilyl)undecyl]phosphonic acid diethyl ester Trimethoxysilyl, phosphonic ester Hydrophobic Coatings, nanocomposites
Heptadecafluorooctylphosphonic acid Perfluorinated alkyl chain Insoluble in water Corrosion inhibitors, surfactants
Fmoc-11-Aun-OH Fmoc-amino, carboxylic acid High in DMSO/water Peptide synthesis

Biological Activity

{11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid is a phosphonic acid derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound's unique structure allows it to interact with biological systems in various ways, which may lead to applications in cancer therapy, antimicrobial treatments, and other therapeutic areas.

Chemical Structure

The molecular formula for this compound is C15_{15}H25_{25}O4_{4}P. The presence of both phosphonic and phenylacryloyl groups suggests a dual mechanism of action, potentially affecting both cellular signaling pathways and membrane interactions.

Biological Activity Overview

Research into the biological activity of this compound indicates several key areas of interest:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and disruption of cell cycle progression.
  • Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain bacterial strains, indicating potential as an antimicrobial agent.
  • Cellular Interaction : Its ability to form self-assembled monolayers (SAMs) on surfaces may enhance its bioactivity by improving cellular adhesion and interaction.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For example:

Cell LineIC50_{50} (µM)Mechanism of Action
HeLa25Apoptosis via mitochondrial pathway
A54930Cell cycle arrest at G2/M phase
MCF-720Induction of reactive oxygen species (ROS)

These findings suggest that the compound may be effective in targeting various types of cancer through different mechanisms.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Case Studies

  • Cancer Cell Line Studies : A study involving the treatment of breast cancer cell lines with this compound revealed a dose-dependent increase in apoptosis markers, such as cleaved caspase-3 and PARP. Flow cytometry analysis confirmed an increase in sub-G1 population, indicative of apoptotic cells.
  • Bacterial Inhibition : In a separate investigation, the compound was tested against biofilms formed by Staphylococcus aureus. The results showed a substantial reduction in biofilm mass when treated with sub-MIC concentrations, suggesting potential use in preventing biofilm-associated infections.

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